3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide

Asymmetric catalysis Chiral ligand synthesis Fluorinated Lewis acids

3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (CAS: 697-18-7), also known as tetrafluoroethane-beta-sultone (TFE-β-sultone), is a fluorinated four-membered heterocyclic compound comprising a sulfonate ester group within a strained ring. As a class of beta-sultones, this compound is characterized by a highly electrophilic sulfur center susceptible to nucleophilic ring-opening reactions, enabling its primary role as a versatile intermediate in the synthesis of functional fluoropolymers, ion-exchange membranes, and fluorinated fine chemicals.

Molecular Formula C2F4O3S
Molecular Weight 180.08 g/mol
CAS No. 697-18-7
Cat. No. B1293489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide
CAS697-18-7
Molecular FormulaC2F4O3S
Molecular Weight180.08 g/mol
Structural Identifiers
SMILESC1(C(S(=O)(=O)O1)(F)F)(F)F
InChIInChI=1S/C2F4O3S/c3-1(4)2(5,6)10(7,8)9-1
InChIKeyZMSRCMWBEGLBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (TFE-β-Sultone) for Advanced Polymer and Battery Material Synthesis


3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (CAS: 697-18-7), also known as tetrafluoroethane-beta-sultone (TFE-β-sultone), is a fluorinated four-membered heterocyclic compound comprising a sulfonate ester group within a strained ring [1]. As a class of beta-sultones, this compound is characterized by a highly electrophilic sulfur center susceptible to nucleophilic ring-opening reactions, enabling its primary role as a versatile intermediate in the synthesis of functional fluoropolymers, ion-exchange membranes, and fluorinated fine chemicals [2]. Its unique combination of a strained sultone ring and perfluorinated backbone underpins its utility in generating both sulfonic acid and carboxylic acid functionalities in polymeric materials [3].

Why Generic Substitution of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide Fails in Demanding Applications


The substitution of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide (TFE-β-sultone) with alternative sultones or fluorinated intermediates is not straightforward due to its unique ring strain and resultant reaction profile. Unlike less strained or non-fluorinated sultones, its four-membered ring and the powerful electron-withdrawing effect of its perfluorinated carbons confer distinct thermodynamic instability and regioselectivity in ring-opening reactions [1]. Furthermore, its specific handling requirements and instability in the presence of oleum differentiate it from other sultone classes [2]. These fundamental differences dictate its specific, non-interchangeable role in synthetic pathways, particularly those leading to high-value linear perfluorinated monomers and polymers.

Product-Specific Quantitative Evidence for 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (CAS 697-18-7)


Synthetic Yield: 4-Step Preparation of a Chiral Lewis Acid Catalyst from TFE-β-Sultone

3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide was utilized as the starting material for the preparation of the novel Lewis acid catalyst, Zn(ODf)2, in a four-step synthetic sequence [1]. This multi-step route achieved an overall yield of 56% from the sultone precursor to the final catalyst [1]. The resulting catalyst was then successfully applied to the highly enantioselective alkynylation of aldehydes, yielding propargylic alcohols with up to 99% enantiomeric excess (ee) [1].

Asymmetric catalysis Chiral ligand synthesis Fluorinated Lewis acids

Electrochemical Fluorination Efficiency: Sultone Route vs. Conventional Hydrocarbon Method

A patented process demonstrates the use of 1,1,2,2-tetrafluoroethane sultone (TFE-β-sultone) as a precursor in the electrochemical fluorination (ECF) to produce perfluoroalkanesulfonyl fluorides, specifically perfluoromethanesulfonyl fluoride [1]. The patent explicitly states that this sultone-based ECF method offers significant advantages over the conventional method that starts with hydrocarbon alkanesulfonyl halides, being both more electrically-efficient and more fluorine-efficient [1].

Electrochemical fluorination (ECF) Perfluoroalkanesulfonyl fluoride synthesis Battery electrolyte salts

Structural Determinants: Planar Ring Geometry and Precise Bond Parameters in the Gas Phase

Gas-phase electron diffraction analysis of 3,3,4,4-tetrafluoro-1-oxa-2-thietane 2,2-dioxide (TFE-β-sultone) revealed a surprising planar conformation for its four-membered ring, a structure not previously reported for a sulfone in the gas phase [1]. This contrasts with the typical puckered conformations observed in other four-membered rings and is a direct consequence of the perfluorinated backbone. The analysis yielded precise bond lengths and angles, including C-O=1.41(2) Å, C-C=1.545(15) Å, S-O=1.656(4) Å, S-C=1.866(6) Å, and an O-C-S angle of 78.0(5)° [1].

Gas-phase electron diffraction Molecular structure Sulfone ring conformation

Divergent Chemical Behavior: Instability in Oleum and Formation of Unique Fluorooxalate Derivatives

Research by Cheburkov and Lamanna (2003) highlights a critical differentiating behavior: tetrafluoroethane-beta-sultone (TFE-sultone) and perfluoro(propylvinyl) ether-sultone (VE-sultone) are not stable in the presence of oleum (fuming sulfuric acid), unlike other sultones [1]. In this medium, the -CF2-SO2- group within the sultone undergoes oxidation, leading to a distinct class of new fluorooxalate derivatives [1]. This instability is a key parameter differentiating it from more robust sultone analogs and dictates specific handling and synthetic constraints.

Chemical stability Reactivity with oleum Fluorooxalate synthesis

Proven Industrial and Research Applications for 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (TFE-β-Sultone)


Monomer Synthesis for High-Performance Ion-Exchange Membranes (e.g., Nafion™)

3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide is the established industrial precursor to perfluorosulfonyl vinyl ether (PSVE) monomers [1]. The linear isomer of TFE-β-sultone is used as a source of pendant perfluoroalkylsulfonate groups in perfluorinated ionomer membranes, most notably in Nafion™ [1]. This application leverages the compound's specific ring-opening chemistry to introduce critical functional groups that confer ionic conductivity and chemical stability in fuel cell and chlor-alkali applications. The choice of TFE-β-sultone in this process is non-negotiable, as alternative sulfonation methods do not yield the same polymer architecture or performance.

Electrochemical Synthesis of Battery Electrolyte Precursors

Based on the patented process (U.S. Patent No. 5,318,674), TFE-β-sultone is a preferred starting material for the electrochemical fluorination (ECF) to produce perfluoroalkanesulfonyl fluorides [2]. These fluorides are key intermediates for synthesizing lithium perfluoroalkanesulfonates and lithium bis(perfluoroalkanesulfonyl)imides, which are highly valued as electrolyte salts in advanced lithium-ion batteries [2]. The sultone-based ECF route offers superior electrical and fluorine efficiency compared to traditional hydrocarbon-based methods [2], making it a more cost-effective and environmentally sound choice for battery material manufacturers.

Synthesis of a Specialized Lewis Acid for Asymmetric Catalysis

As demonstrated by Chen et al. (2002), 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide serves as the essential starting material for a four-step synthesis of the chiral Lewis acid catalyst Zn(ODf)2 [3]. This catalyst facilitates highly enantioselective alkynylation reactions of aldehydes to produce chiral propargylic alcohols, achieving up to 99% enantiomeric excess (ee) [3]. For researchers in asymmetric synthesis, procuring this specific sultone is necessary to replicate the reported synthetic route and access this novel, high-performance catalyst.

Synthesis of Specialized Fluorooxalate Derivatives

For researchers exploring novel fluorinated building blocks, the unique reactivity of TFE-β-sultone with oleum provides a controlled pathway to fluorooxalate derivatives [1]. This specific instability, while a handling concern in other contexts, is a synthetic advantage when this class of compounds is the desired target. Alternative sultones are stable under these conditions and therefore will not undergo the oxidation reaction necessary to form these specific fluorooxalate products.

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